2,6-Dichloro-3-methylbenzaldehyde
Overview
Description
2,6-Dichloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2,6-dichlorotoluene using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: 2,6-Dichloro-3-methylbenzoic acid.
Reduction: 2,6-Dichloro-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzaldehyde: Lacks the methyl group, making it less sterically hindered.
3,4-Dichlorobenzaldehyde: Chlorine atoms are positioned differently, affecting its reactivity.
2,6-Dichloro-4-methylbenzaldehyde: Methyl group is positioned differently, altering its chemical properties.
Uniqueness
2,6-Dichloro-3-methylbenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and applications in various chemical processes. The presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group makes it a versatile intermediate in organic synthesis .
Biological Activity
2,6-Dichloro-3-methylbenzaldehyde (DCMB) is an aromatic aldehyde with the chemical formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol. Its unique structure, characterized by two chlorine atoms and a methyl group on the benzene ring, contributes to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DCMB, supported by relevant data tables and research findings.
DCMB is classified as an aromatic aldehyde due to its formyl group (CHO) attached to an aromatic ring. The presence of chlorine substituents significantly influences its reactivity and biological activity. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 60611-23-6
- Molecular Formula : C₈H₆Cl₂O
- Molecular Weight : 189.04 g/mol
Antibacterial and Antifungal Properties
Research indicates that DCMB exhibits notable antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.
- Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that DCMB may possess anti-inflammatory properties. Although the exact mechanisms are not fully understood, it is hypothesized that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
Interaction with Biological Targets
DCMB has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This interaction raises concerns regarding potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Table 1: Cytochrome P450 Inhibition by DCMB
Enzyme | Inhibition Type | Reference |
---|---|---|
CYP1A2 | Competitive | |
CYP2E1 | Non-competitive |
Study on Antimicrobial Activity
A study conducted by researchers demonstrated the effectiveness of DCMB against Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens.
Table 2: Antimicrobial Activity of DCMB
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 50 | |
Candida albicans | 50 |
Synthesis Methods
Several synthetic routes have been developed for producing DCMB, highlighting its versatility as a building block in organic synthesis. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing chlorination followed by formylation.
- Reactions with Benzene Derivatives : Employing Friedel-Crafts acylation techniques.
These methods optimize yield and purity while maintaining structural integrity.
Properties
IUPAC Name |
2,6-dichloro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRBMZQLCUACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300540 | |
Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60611-23-6 | |
Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60611-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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